2-((4-Methylphenyl)dithio)ethanamine
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Overview
Description
2-((4-Methylphenyl)dithio)ethanamine is an organic compound with the molecular formula C9H13NS2 It is characterized by the presence of a 4-methylphenyl group attached to a dithioethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)dithio)ethanamine typically involves the reaction of 4-methylthiophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylphenyl)dithio)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-((4-Methylphenyl)dithio)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)dithio)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Similar structure but lacks the dithioethanamine moiety.
2-((4-Methylphenyl)thio)ethanamine: Contains a single sulfur atom instead of a disulfide bond.
4-Methylthiophenol: Lacks the ethanamine group.
Uniqueness
2-((4-Methylphenyl)dithio)ethanamine is unique due to the presence of both the 4-methylphenyl and dithioethanamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
756754-59-3 |
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Molecular Formula |
C9H13NS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-[(4-methylphenyl)disulfanyl]ethanamine |
InChI |
InChI=1S/C9H13NS2/c1-8-2-4-9(5-3-8)12-11-7-6-10/h2-5H,6-7,10H2,1H3 |
InChI Key |
DWWVFFBDYWJSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SSCCN |
Origin of Product |
United States |
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